molecular formula C15H13NO3 B5356486 3-(benzoylamino)phenyl acetate

3-(benzoylamino)phenyl acetate

Cat. No.: B5356486
M. Wt: 255.27 g/mol
InChI Key: VDRVVYBSRQTGCP-UHFFFAOYSA-N
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Description

3-(Benzoylamino)phenyl acetate is an organic compound featuring a phenyl ring substituted with a benzoylamino group (–NH–CO–C₆H₅) at the 3-position and an acetate ester (–O–CO–CH₃) at the adjacent position. This structure combines the lipophilic benzoyl moiety with the hydrolytically labile ester group, making it a versatile intermediate in pharmaceutical and polymer chemistry.

The compound is synthesized via amide coupling reactions, as demonstrated in the preparation of steroidal alkaloids, where 3-(benzoylamino) groups are introduced through condensation of benzoyl derivatives with amine-containing precursors under alkaline or acidic conditions . Its applications span medicinal chemistry, particularly in the development of antiestrogenic agents, as seen in steroidal alkaloids that inhibit ³H-tamoxifen binding at antiestrogen binding sites (AEBS) .

Properties

IUPAC Name

(3-benzamidophenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-11(17)19-14-9-5-8-13(10-14)16-15(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRVVYBSRQTGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis and Functional Group Interconversion

Ester hydrolysis is a common reaction for phenyl acetates. For 3-(benzoylamino)phenyl acetate, hydrolysis under basic conditions (e.g., 6N NaOH) could yield 3-(benzoylamino)phenyl acetic acid, as observed in analogous phenyl acetate esters .

  • Base-Catalyzed Hydrolysis :

    • Conditions : 6N NaOH, 60°C, 2h; followed by acidification (2N HCl).

    • Yield : ~94% for similar esters .

    • Product : 3-(Benzoylamino)phenyl acetic acid.

Stability and Decomposition Considerations

Stability during synthesis is critical. For example, aldehyde intermediates in related reactions decomposed under prolonged heating or oxidative conditions . For this compound, decomposition risks may necessitate:

  • Inert Atmosphere : Use of nitrogen blankets to prevent oxidation .

  • Controlled Reaction Times : Avoiding extended heating to minimize side reactions .

4.1. Acylation Mechanism

The acylation of aromatic amines with benzoyl chloride typically proceeds via nucleophilic attack on the acyl chloride, forming an amide intermediate. For this compound, this would involve:

  • Activation : Benzoyl chloride reacts with pyridine to form an activated acyl chloride .

  • Nucleophilic Substitution : The amino group of 3-aminophenyl acetate displaces the chloride, forming the benzoylamino ester.

4.2. Enzymatic Catalysis

Enzymes like AxSDR enable stereoselective reductions of ketones to alcohols, suggesting potential for asymmetric synthesis of benzoylamino-containing compounds . For example:

  • Substrate : A benzoylamino-substituted ketone ester.

  • Catalyst : Engineered carbonyl reductase variants (e.g., Mu3-imm).

  • Outcome : High enantiomeric excess (EE) under optimized conditions .

Comparison with Similar Compounds

2-(Benzoylamino)-1-(4-methoxyphenyl)ethyl Acetate

  • Structure: Differs by a methoxy (–OCH₃) substituent at the 4-position of the phenyl ring and an ethyl spacer between the benzoylamino and acetate groups.
  • Impact : The methoxy group increases electron density on the aromatic ring, enhancing stability against electrophilic attack. The ethyl spacer may reduce steric hindrance during enzymatic hydrolysis compared to the parent compound .

(3-Fluoro-Benzoylamino)-Acetic Acid

  • Structure : Features a fluorine atom at the 3-position of the benzoyl ring and a carboxylic acid (–COOH) instead of an ester.
  • Impact : Fluorination improves metabolic stability and membrane permeability. The carboxylic acid group increases polarity, making it suitable for salt formation (e.g., sodium or potassium salts) to enhance solubility .
  • Applications: Potential use in fluorinated drug candidates, leveraging fluorine’s bioisosteric effects.

Benzyl 3-Hydroxyphenylacetate

  • Structure : Contains a hydroxyl (–OH) group at the 3-position of the phenyl ring and a benzyl ester (–O–CO–O–CH₂C₆H₅).
  • Impact : The hydroxyl group enables hydrogen bonding and conjugation with biological targets, while the benzyl ester offers slower hydrolysis rates than methyl or ethyl esters, prolonging bioavailability .
  • Applications: Used in controlled-release formulations or as a precursor for phenolic drugs.

Key Observations :

  • Amide coupling (e.g., using PTSA or alkaline conditions) is a common strategy for benzoylamino derivatives .
  • Fluorinated analogs require specialized reagents (e.g., fluorinated benzoyl chlorides), increasing synthesis complexity .

Bioactivity

  • 3-(Benzoylamino)phenyl acetate derivatives: Exhibit antiestrogenic activity by binding to AEBS, as shown in steroidal alkaloids from Pachysandra procumbens .
  • Methyl 2-benzoylamino-3-arylaminobut-2-enoates: Serve as precursors for imidazole and oxazoloquinoline heterocycles, which are common in kinase inhibitors .

Solubility and Stability

  • Ester vs. Acid: The acetate ester in this compound offers moderate solubility in organic solvents, whereas the carboxylic acid in (3-fluoro-benzoylamino)-acetic acid is water-soluble as a salt .
  • Hydrolysis Rates : Benzyl esters (e.g., benzyl 3-hydroxyphenylacetate) hydrolyze slower than methyl or ethyl esters, impacting drug release kinetics .

Q & A

Q. How can computational modeling predict the metabolic fate of this compound?

  • In Silico Tools :
  • SwissADME : Predicts CYP3A4-mediated hydrolysis of the acetate group as the primary metabolic pathway.
  • Molecular docking (AutoDock Vina) : Suggests high affinity for human serum albumin (binding energy: –8.2 kcal/mol), impacting pharmacokinetics .

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